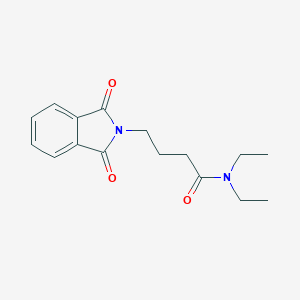
N,N-Diethyl-1,3-dioxo-2-isoindolinebutyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-1,3-dioxo-2-isoindolinebutyramide, also known as DEIDIB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DEIDIB belongs to the class of isoindoline compounds and is a derivative of phthalimide. It has been studied for its ability to modulate the activity of certain enzymes and receptors in the body, which has led to its investigation as a potential treatment for various diseases.
Mécanisme D'action
N,N-Diethyl-1,3-dioxo-2-isoindolinebutyramide works by inhibiting the activity of PDE4, an enzyme that plays a key role in regulating the levels of cyclic adenosine monophosphate (cAMP) in the body. By inhibiting PDE4, N,N-Diethyl-1,3-dioxo-2-isoindolinebutyramide increases the levels of cAMP, which has been shown to have a range of effects on various physiological processes, including inflammation, immune function, and neurotransmitter signaling.
Effets Biochimiques Et Physiologiques
N,N-Diethyl-1,3-dioxo-2-isoindolinebutyramide has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, immunomodulatory, and neuroprotective effects. It has been studied for its potential use in treating a range of diseases, including neurodegenerative disorders, autoimmune diseases, and inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-Diethyl-1,3-dioxo-2-isoindolinebutyramide has several advantages as a research tool, including its high degree of purity and its ability to selectively target specific enzymes and receptors in the body. However, it also has some limitations, including its potential toxicity at high doses and its limited solubility in aqueous solutions.
Orientations Futures
There are several potential future directions for research on N,N-Diethyl-1,3-dioxo-2-isoindolinebutyramide, including further investigation of its mechanisms of action, its potential therapeutic applications in various diseases, and the development of novel derivatives with improved pharmacological properties. Additionally, there is a need for further studies to evaluate the safety and efficacy of N,N-Diethyl-1,3-dioxo-2-isoindolinebutyramide in preclinical and clinical settings.
Méthodes De Synthèse
N,N-Diethyl-1,3-dioxo-2-isoindolinebutyramide can be synthesized through a multi-step process involving the reaction of phthalic anhydride with diethylamine, followed by the addition of a reducing agent such as sodium borohydride. The resulting product is then treated with acetic anhydride to yield N,N-Diethyl-1,3-dioxo-2-isoindolinebutyramide with a high degree of purity.
Applications De Recherche Scientifique
N,N-Diethyl-1,3-dioxo-2-isoindolinebutyramide has been studied extensively for its potential applications in scientific research, particularly in the field of pharmacology. It has been shown to have a range of effects on various enzymes and receptors in the body, including modulating the activity of the enzyme phosphodiesterase 4 (PDE4) and the adenosine A2A receptor.
Propriétés
Numéro CAS |
10312-36-4 |
|---|---|
Nom du produit |
N,N-Diethyl-1,3-dioxo-2-isoindolinebutyramide |
Formule moléculaire |
C16H20N2O3 |
Poids moléculaire |
288.34 g/mol |
Nom IUPAC |
4-(1,3-dioxoisoindol-2-yl)-N,N-diethylbutanamide |
InChI |
InChI=1S/C16H20N2O3/c1-3-17(4-2)14(19)10-7-11-18-15(20)12-8-5-6-9-13(12)16(18)21/h5-6,8-9H,3-4,7,10-11H2,1-2H3 |
Clé InChI |
NCCXKYUWIXTJAF-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)CCCN1C(=O)C2=CC=CC=C2C1=O |
SMILES canonique |
CCN(CC)C(=O)CCCN1C(=O)C2=CC=CC=C2C1=O |
Autres numéros CAS |
10312-36-4 |
Synonymes |
N,N-Diethyl-1,3-dioxo-2-isoindolinebutyramide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



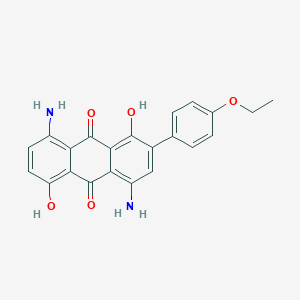
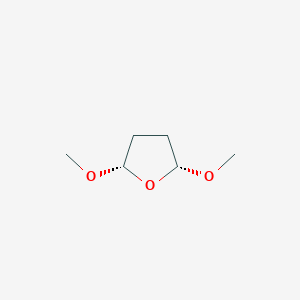


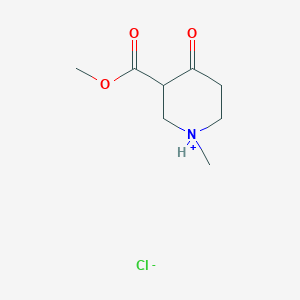
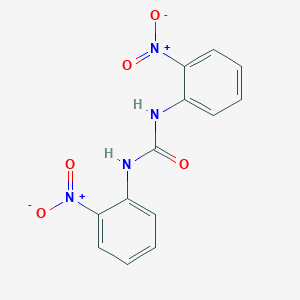


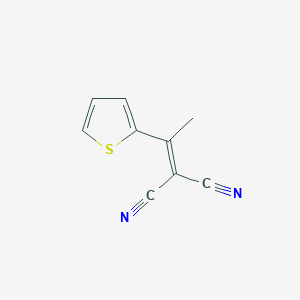
![(5S)-2-[2-(4-bromophenyl)sulfonylethyl]-N-[(4-carbamimidoylcyclohexyl)methyl]-1,3-dioxo-5,8-dihydro-[1,2,4]triazolo[1,2-a]pyridazine-5-carboxamide](/img/structure/B76381.png)
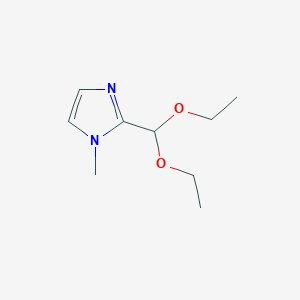
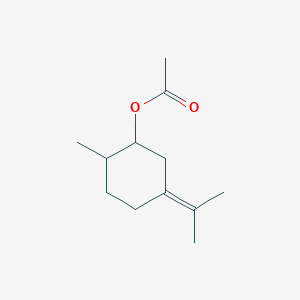
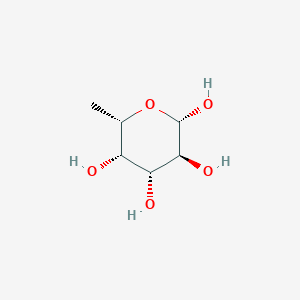
![(2R)-2-[(1R)-1-Carboxyethoxy]propanoic acid](/img/structure/B76392.png)